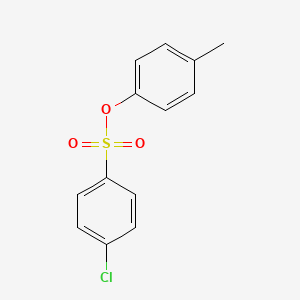

4-Methylphenyl 4-chlorobenzenesulfonate

説明

4-Methylphenyl 4-chlorobenzenesulfonate is an organosulfur compound characterized by a sulfonate ester group bridging a 4-methylphenyl (tolyl) moiety and a 4-chlorophenyl ring. Its molecular structure (C₁₃H₁₁ClO₃S) combines electron-donating (methyl) and electron-withdrawing (chloro) substituents, which influence its physicochemical and reactivity profiles. This compound is typically synthesized via nucleophilic substitution, where 4-methylphenol reacts with 4-chlorobenzenesulfonyl chloride under basic conditions . While direct synthetic details are scarce in the provided evidence, analogous sulfonate esters (e.g., 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate) are prepared using tosyl chloride, suggesting a similar pathway .

Applications of 4-methylphenyl 4-chlorobenzenesulfonate include its use as a benzyne precursor in organic synthesis, where the sulfonate group acts as a leaving agent in aryne generation . Its structural analogs are also explored in pharmaceuticals, such as antinociceptive agents .

特性

CAS番号 |

37100-89-3 |

|---|---|

分子式 |

C13H11ClO3S |

分子量 |

282.74 g/mol |

IUPAC名 |

(4-methylphenyl) 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C13H11ClO3S/c1-10-2-6-12(7-3-10)17-18(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 |

InChIキー |

ZAXNCRKVXUFGOF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-メチルフェニル 4-クロロベンゼンスルホネートの合成は、通常、4-メチルフェノールと4-クロロベンゼンスルホニルクロリドをピリジンまたはトリエチルアミンなどの塩基の存在下で反応させることにより行われます。 反応は、スルホニルクロリドの加水分解を防ぐために無水条件下で行われます .

工業生産方法

工業的な環境では、4-メチルフェニル 4-クロロベンゼンスルホネートの生産には、高収率と高純度を確保するために連続フロープロセスが使用される場合があります。 自動反応器の使用と、温度、圧力、反応物の濃度などの反応パラメータの精密な制御は、効率的な生産に不可欠です .

化学反応の分析

反応の種類

4-メチルフェニル 4-クロロベンゼンスルホネートは、以下を含む様々な化学反応を起こします。

置換反応: この化合物は、スルホネート基が他の求核剤によって置換される求核置換反応に関与することができます。

酸化反応: スルホン酸または他の酸化された誘導体に変換することができます。

一般的な試薬と条件

求核置換: 一般的な試薬には、水酸化ナトリウム、水酸化カリウム、およびその他の強力な求核剤が含まれます。反応は、通常、ジメチルスルホキシド (DMSO) やアセトニトリルなどの極性非プロトン性溶媒中で行われます。

酸化: 過酸化水素、過マンガン酸カリウム、または三酸化クロムなどの試薬が、酸性または塩基性条件下で使用されます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が無水条件下で使用されます.

生成される主要な生成物

これらの反応から生成される主要な生成物には、使用される特定の反応条件と試薬に応じて、置換されたベンゼンスルホネート、スルホン酸、およびスルフィドが含まれます .

科学的研究の応用

4-メチルフェニル 4-クロロベンゼンスルホネートは、科学研究において幅広い応用範囲を持っています。

化学: 医薬品や農薬を含む様々な有機化合物の合成における中間体として使用されます。

生物学: 酵素阻害やタンパク質修飾を含む研究に使用されます。

作用機序

類似化合物の比較

類似化合物

クロルフェンソン: 抗真菌治療に使用される、類似の構造的特徴を持つ化合物.

4-(4-クロロベンジル)-6,7-ジメトキシイソキノリンメタンスルホネート: 有機合成で応用されている別のスルホン酸エステル.

カルバクロール系スルホネート: これらの化合物は、抗酸化作用と抗菌作用を持っています.

独自性

4-メチルフェニル 4-クロロベンゼンスルホネートは、メチルフェニル基とクロロベンゼンスルホネート基の特定の組み合わせにより、独特の化学反応性と生物活性を与え、独自性を持ちます。 この独自性は、様々な研究および産業用途において価値のあるものになります.

類似化合物との比較

Structural and Physicochemical Properties

Key structural analogs vary in substituent position (e.g., 2-chlorophenyl vs. 4-chlorophenyl) or functional groups (e.g., methoxy, bromo). These modifications impact properties like lipophilicity, solubility, and crystal packing:

*Estimated from analogs in ; †Inferred from similar sulfonates in .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br): Increase polarity but reduce solubility in nonpolar solvents. Chlorine at the 4-position enhances stability in aryne precursors . Electron-donating groups (e.g., Me, OMe): Boost lipophilicity (log P ~3.7 for 4-methylphenyl ), favoring blood-brain barrier penetration but limiting aqueous solubility.

Crystal Packing :

Reactivity and Kinetic Behavior

Sulfonate esters undergo nucleophilic substitution reactions, where the leaving group ability (sulfonate vs. phosphate) and aryl substituents dictate reaction rates:

*Compared to phosphate esters; ‡Bromo’s larger size may slow substitution vs. chloro.

- Leaving Group Efficiency : 4-Chlorobenzenesulfonate is a superior leaving group compared to weaker bases (e.g., trichlorobenzenesulfonate), enabling efficient aryne formation .

- Electronic Effects : Electron-withdrawing 4-chloro groups stabilize transition states in nucleophilic attacks, accelerating reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。